molecular formula C9H13IN2O2 B2777969 Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate CAS No. 1946813-97-3

Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate

Cat. No.: B2777969
CAS No.: 1946813-97-3
M. Wt: 308.119
InChI Key: DPGAAHHWGNKXGB-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the third position, a 2-methylpropyl group at the first position, and a methyl ester group at the fourth position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 3-iodopyrazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrazole ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation Reactions: Formation of pyrazole N-oxides or other oxidized products.

    Reduction Reactions: Formation of the corresponding alcohol or other reduced derivatives.

Scientific Research Applications

Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Material Science: Used in the development of novel materials with specific properties, such as conducting polymers or coordination complexes.

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, or covalent bonding with the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-1-(2-methylpropyl)pyrazole-4-carboxylate
  • Methyl 3-chloro-1-(2-methylpropyl)pyrazole-4-carboxylate
  • Methyl 3-fluoro-1-(2-methylpropyl)pyrazole-4-carboxylate

Uniqueness

Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can lead to different interaction patterns with biological targets and reagents, making this compound particularly valuable in certain synthetic and medicinal applications.

Properties

IUPAC Name

methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-6(2)4-12-5-7(8(10)11-12)9(13)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGAAHHWGNKXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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